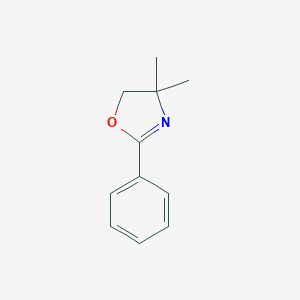

4,4-Dimethyl-2-phenyl-2-oxazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-phenyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNSMKDDFAUGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302425 | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19312-06-2 | |

| Record name | 19312-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Dimethyl-2-phenyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-Dimethyl-2-phenyl-2-oxazoline, a heterocyclic compound with applications in organic synthesis and as a building block for more complex molecules. This document details experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound is a substituted 2-oxazoline, a five-membered heterocyclic ring containing both nitrogen and oxygen. The oxazoline ring is a versatile functional group in organic chemistry, often utilized as a protecting group for carboxylic acids, a chiral auxiliary in asymmetric synthesis, and a precursor for the synthesis of other heterocyclic systems. The presence of the gem-dimethyl group at the 4-position and the phenyl group at the 2-position imparts specific chemical properties and reactivity to the molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and efficient methods involve the cyclization of a β-hydroxy amide or the reaction of a nitrile with an amino alcohol.

Method 1: From Benzonitrile and 2-Amino-2-methyl-1-propanol

This method involves the direct condensation of benzonitrile with 2-amino-2-methyl-1-propanol, often catalyzed by a Lewis acid.

Reaction Scheme:

Figure 1: Synthesis of this compound from benzonitrile.

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below:

| Step | Procedure |

| 1. Reagent Preparation | In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq). |

| 2. Reaction | The reaction mixture is heated to reflux in a suitable solvent, such as chlorobenzene or xylene, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). |

| 3. Work-up | After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. |

| 4. Purification | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound. |

Method 2: One-Pot Synthesis from Benzoic Acid and 2-Amino-2-methyl-1-propanol

This approach offers a more direct route, avoiding the need to handle nitriles. The reaction proceeds via the in-situ formation of an N-(2-hydroxy-1,1-dimethylethyl)benzamide intermediate, which then undergoes cyclodehydration.

Reaction Scheme:

Figure 2: One-pot synthesis from benzoic acid.

Experimental Protocol:

| Step | Procedure |

| 1. Reagent Preparation | To a solution of benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, a dehydrating agent (e.g., thionyl chloride or a Burgess-type reagent) is added at 0 °C. |

| 2. Amide Formation | After stirring for a short period, 2-amino-2-methyl-1-propanol (1.1 eq) is added, and the reaction mixture is stirred at room temperature until the formation of the intermediate amide is complete (monitored by TLC). |

| 3. Cyclization | A cyclizing agent (if different from the initial dehydrating agent) is added, and the mixture is heated to reflux to effect cyclodehydration. |

| 4. Work-up and Purification | The work-up and purification procedures are similar to those described in Method 1. |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Data (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 8.05 | m | 2H | Aromatic (ortho-H) |

| 7.35 - 7.50 | m | 3H | Aromatic (meta- & para-H) |

| 4.10 | s | 2H | -CH₂- (oxazoline ring) |

| 1.35 | s | 6H | 2 x -CH₃ (gem-dimethyl) |

¹³C NMR Spectroscopy Data (CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 164.5 | C=N (oxazoline ring) |

| 131.0 | Aromatic (para-C) |

| 129.8 | Aromatic (ipso-C) |

| 128.3 | Aromatic (meta-C) |

| 128.1 | Aromatic (ortho-C) |

| 79.5 | -O-C (CH₃)₂- |

| 67.0 | -C H₂- (oxazoline ring) |

| 28.5 | 2 x -CH₃ (gem-dimethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

FTIR Spectral Data (Neat):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | w | Aromatic C-H stretch |

| 2965, 2870 | m | Aliphatic C-H stretch |

| 1645 | s | C=N stretch (oxazoline) |

| 1580, 1490, 1450 | m | Aromatic C=C stretch |

| 1365 | m | C-H bend (gem-dimethyl) |

| 1250 | s | C-O stretch |

| 980 | s | Oxazoline ring vibration |

| 770, 690 | s | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data (EI-MS):

| m/z | Relative Intensity (%) | Proposed Fragment |

| 175 | 60 | [M]⁺ (Molecular Ion) |

| 160 | 100 | [M - CH₃]⁺ |

| 104 | 85 | [C₆H₅CO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Figure 3: Overall experimental workflow.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound and a comprehensive summary of its characterization data. The experimental protocols and spectral data presented herein will be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science. The well-defined procedures and analytical data facilitate the reliable preparation and identification of this important chemical intermediate.

physical and chemical properties of 4,4-Dimethyl-2-phenyl-2-oxazoline

An In-depth Technical Guide to 4,4-Dimethyl-2-phenyl-2-oxazoline

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO[1][2][][4]. It belongs to the class of 2-aryl-2-oxazolines and is utilized as an intermediate in various organic syntheses[]. Its structure consists of a phenyl group attached to a dimethyl-substituted oxazoline ring.

Physical and Chemical Data

The key are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO[1][2][][4] |

| Molecular Weight | 175.23 g/mol [1][2][][4] |

| CAS Number | 19312-06-2[2][5] |

| Appearance | Colorless liquid |

| Melting Point | 20-24 °C[2][5] |

| Boiling Point | 124 °C at 20 mmHg[2][][5] |

| Density | 1.025 g/mL at 25 °C[2][][5] |

| Refractive Index (n20/D) | 1.5322[2][5] |

| Flash Point | 103 °C (217.4 °F) - closed cup[2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data |

| ¹H NMR | Spectra available, specific shifts depend on solvent and instrument.[1][6] |

| ¹³C NMR | Spectra available.[1][6] |

| Infrared (IR) | Spectra available via various techniques (FTIR, ATR-IR, Vapor Phase IR).[1][7] |

| Mass Spectrometry (GC-MS) | Top peaks observed at m/z 160 and 104.[1] |

Synthesis and Experimental Protocols

Derivatives of 2-oxazolines are broadly applied in organic and polymer chemistry. The synthesis of compounds like this compound often involves the condensation of appropriate starting materials. For instance, the synthesis of related bis-2-oxazolines has been achieved through the condensation of dialdehydes with 2-alkyl-2-oxazolines.[8]

General Synthesis Workflow

The synthesis of oxazolines can be generalized as a cyclocondensation reaction. The following diagram illustrates a conceptual workflow for the synthesis of a 2-substituted-4,4-dimethyl-2-oxazoline.

Example Experimental Protocol: Synthesis of a Bis-2-Oxazoline Derivative

The following protocol is adapted from the synthesis of 1,4-bis[2-(4,4-dimethyl-2-oxazolin-2-yl)ethenyl]benzene and illustrates a relevant synthetic methodology.[8]

-

Reactant Preparation: In a 100 ml round-bottomed flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, dissolve terephthaldialdehyde (0.03 mol), a catalyst such as iodine (1.0 mmol), and 2,4,4-trimethyl-2-oxazoline (0.12 mol) in 50 ml of benzene under an argon atmosphere.[8]

-

Reaction: Stir the reaction mixture under mild reflux for 24 hours.[8]

-

Work-up: After cooling, remove the solvents under reduced pressure.[8]

-

Purification: The remaining solid can be further purified, for example, by crystallization to obtain the final product.[8]

Applications in Research and Development

This compound and related compounds are valuable in several areas of chemical synthesis.

Ligand in Suzuki Coupling Reactions

2-Aryl-2-oxazolines, including this compound, have been investigated as ligands for the Suzuki coupling reaction of aryl bromides and arylboronic acids.[5] This reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.

The catalytic cycle of a Suzuki coupling reaction is depicted below.

Synthesis of Other Compounds

This compound can be used in the synthesis of other molecules, such as an ester-ammonium salt, through the rupture of the oxazoline ring.[5] It also serves as an intermediate in the synthesis of isotopically labeled compounds like 2-Methyl Hippuric Acid-13C6.[]

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

It is designated as a warning signal word.[1][2] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[2] It is a combustible liquid and should be stored in a dry, cool, and well-ventilated place.[2][9]

| Hazard Class | Code |

| Skin Irritation | 2[1] |

| Eye Irritation | 2[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3[1] |

References

- 1. This compound | C11H13NO | CID 289239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96 19312-06-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 19312-06-2 [chemicalbook.com]

- 6. This compound(19312-06-2) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. tandfonline.com [tandfonline.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4-Dimethyl-2-phenyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,4-Dimethyl-2-phenyl-2-oxazoline. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound, which serves as a valuable building block in organic synthesis and drug discovery. The data presented herein has been compiled from various spectroscopic sources and is supplemented with detailed experimental protocols and visual aids to facilitate understanding and application in a research setting.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is presented with chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments corresponding to the molecular structure.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 7.85 | Multiplet | 2H | Aromatic (ortho-protons of phenyl ring) |

| 7.45 - 7.35 | Multiplet | 3H | Aromatic (meta- and para-protons of phenyl ring) |

| 4.10 | Singlet | 2H | Methylene protons (-CH₂-) of the oxazoline ring |

| 1.38 | Singlet | 6H | Methyl protons (2 x -CH₃) at the C4 position[1] |

Solvent: CDCl₃. Instrument Frequency: 200 MHz.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=N (C2 of oxazoline ring) |

| 131.0 | Aromatic (para-carbon of phenyl ring) |

| 128.3 | Aromatic (ortho- and meta-carbons of phenyl ring) |

| 127.8 | Aromatic (ipso-carbon of phenyl ring) |

| 79.5 | -O-CH₂- (C5 of oxazoline ring) |

| 67.5 | Quaternary carbon (C4 of oxazoline ring) |

| 28.5 | Methyl carbons (2 x -CH₃) |

Solvent: CDCl₃.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for clear correlation with the NMR data presented above.

Caption: Molecular structure of this compound.

Experimental Protocols

The following provides a generalized, yet detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on common laboratory practices.

3.1. Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.

-

Filtration (Optional): If any particulate matter is visible, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: The NMR tube is capped and gently agitated to ensure a homogeneous solution.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of 200 MHz or higher is used.

-

Tuning and Shimming: The probe is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: A spectral width of approximately 10-15 ppm is set.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are generally sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A wider spectral width of approximately 200-250 ppm is required.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are accurately determined.

Logical Relationships in NMR Analysis

The structural elucidation of this compound using NMR spectroscopy follows a logical workflow. The initial analysis of the ¹H NMR spectrum provides information on the number of different proton environments, their relative ratios (from integration), and their neighboring protons (from splitting patterns). The ¹³C NMR spectrum then reveals the number of unique carbon environments. By combining this information, the molecular structure can be pieced together.

Caption: Workflow for structural elucidation using NMR data.

References

The Formation of 2-Aryl-2-Oxazolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-2-oxazoline moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in numerous natural products, its role as a versatile synthetic intermediate, and its application as a chiral ligand in asymmetric catalysis. This technical guide provides a comprehensive overview of the primary mechanisms for the formation of 2-aryl-2-oxazolines, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of these synthetic routes.

Core Synthetic Strategies

The synthesis of 2-aryl-2-oxazolines predominantly proceeds through several key pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereochemical control. The most common methods include:

-

Cyclodehydration of β-Hydroxy Amides: This is one of the most widely used methods for constructing the 2-oxazoline ring.[1]

-

From Aryl Nitriles and Amino Alcohols: A direct and atom-economical approach to 2-aryl-2-oxazolines.

-

From Carboxylic Acids and their Derivatives: A versatile route that allows for one-pot procedures from readily available starting materials.[1][2]

-

From Aryl Aldehydes and Amino Alcohols: An oxidative cyclization method for the formation of the oxazoline ring.[3]

Cyclodehydration of β-Hydroxy Amides

The intramolecular cyclization of β-hydroxy amides is a robust method for 2-oxazoline synthesis. The choice of dehydrating agent is critical and influences the reaction conditions and stereochemical outcome.

Mechanism of Cyclodehydration

Two primary mechanistic pathways are proposed for the cyclodehydration of β-hydroxy amides, depending on the activating agent.

-

Pathway A: Amide Activation: The dehydrating agent activates the amide carbonyl group, facilitating nucleophilic attack by the hydroxyl group. This pathway typically proceeds with retention of stereochemistry at the hydroxyl-bearing carbon.

-

Pathway B: Hydroxyl Activation: The dehydrating agent activates the hydroxyl group, converting it into a good leaving group. Subsequent intramolecular SN2 attack by the amide oxygen leads to the oxazoline with inversion of stereochemistry.[1]

Caption: Alternative mechanisms for β-hydroxy amide cyclodehydration.

Quantitative Data for Cyclodehydration Methods

| Dehydrating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| TfOH | N-(2-hydroxyethyl)benzamide | DCE | 80 | 12 | 88 | [4] |

| PPh₃/Tf₂O | Various β-hydroxy amides | - | - | - | Good | [5] |

| Polyphosphoric acid esters | N-benzoylaminoethanol | CHCl₃ | MW | - | High | [6] |

| DAST/Deoxo-Fluor | β-hydroxy amides | - | - | - | High | [3] |

Experimental Protocol: TfOH-Promoted Dehydrative Cyclization

This protocol is adapted from a reported procedure for the synthesis of 2-phenyl-4,5-dihydrooxazole.[4]

-

Reaction Setup: To a solution of N-(2-hydroxyethyl)benzamide (0.2 mmol) in 1,2-dichloroethane (DCE, 1 mL), add triflic acid (TfOH, 1.5 equivalents, 0.3 mmol).

-

Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours.

-

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2-oxazoline.

Synthesis from Aryl Nitriles and Amino Alcohols

The reaction of aryl nitriles with amino alcohols offers a direct route to 2-aryl-2-oxazolines, often with high atom economy. This transformation can be promoted by catalysts or, in some cases, proceed under catalyst-free conditions.

Mechanism of Nitrile-Based Synthesis

The generally accepted mechanism involves the activation of the nitrile, followed by nucleophilic attack of the amino alcohol.

Caption: General mechanism for 2-aryl-2-oxazoline synthesis from nitriles.

Quantitative Data for Nitrile-Based Methods

| Catalyst | Substrate (Nitrile) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd/Fe₃O₄ | Benzonitrile | Toluene | 100 | 10 | High | |

| Copper-NHC | Various Nitriles | - | - | - | Good | [3] |

| Catalyst-free | Various Nitriles | - | - | - | Good to Excellent | [3] |

Experimental Protocol: Pd/Fe₃O₄ Catalyzed Synthesis

This protocol is based on a method utilizing a magnetically recoverable palladium catalyst.

-

Reaction Setup: In a reaction vessel, combine the aryl nitrile (1 mmol), amino alcohol (1.2 mmol), and Pd/Fe₃O₄ catalyst (1.5 mol%) in toluene (3 mL).

-

Reaction Execution: Heat the mixture at 100 °C for 10 hours with stirring.

-

Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the magnetic catalyst using an external magnet.

-

Workup and Purification: Wash the catalyst with ethyl acetate. Concentrate the remaining solution and purify the residue by column chromatography to yield the 2-aryl-2-oxazoline.

Synthesis from Carboxylic Acids

The direct conversion of carboxylic acids to 2-aryl-2-oxazolines is a highly desirable one-pot process, avoiding the pre-formation of activated derivatives.

Experimental Workflow: One-Pot Synthesis

Caption: Workflow for the one-pot synthesis from carboxylic acids.

Quantitative Data for Carboxylic Acid-Based Methods

| Reagent | Substrate (Carboxylic Acid) | Solvent | Temp. | Time | Yield (%) | Reference |

| DMT-MM / KOH | 3-Phenylpropionic acid | Methanol | Reflux | 1.5 h | 73 | [7] |

| Ynamide / TfOH | Various carboxylic acids | DCE | 80 °C | 12 h | Good | [1] |

Experimental Protocol: One-Pot Synthesis using DMT-MM

This procedure is adapted from a one-pot method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[7]

-

Amide Formation: To a solution of the carboxylic acid (0.33 mmol), 2-bromoethylammonium bromide (0.40 mmol), and N-methylmorpholine (0.40 mmol) in methanol (3 mL), add DMT-MM (0.40 mmol) at room temperature. Stir for 1 hour.

-

Cyclization: Add a methanol solution of potassium hydroxide (1 M, 1.40 mmol) to the mixture and reflux for 1.5 hours.

-

Workup: Pour the reaction mixture into water and extract with ether.

-

Purification: Wash the combined organic phase successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Synthesis from Aryl Aldehydes

The reaction of aryl aldehydes with amino alcohols in the presence of an oxidizing agent provides another route to 2-aryl-2-oxazolines.

Quantitative Data for Aldehyde-Based Methods

| Oxidizing Agent | Substrate (Aldehyde) | Solvent | Temp. | Time | Yield (%) | Reference |

| 1,3-Diiodo-5,5-dimethylhydantoin | Various aromatic aldehydes | - | - | - | Good | [3] |

| Pyridinium hydrobromide perbromide | Various aromatic aldehydes | Water | RT | - | Good | [3] |

Experimental Protocol: Synthesis from Aldehydes

A general procedure involves the condensation of the aldehyde and amino alcohol, followed by in situ oxidation.

-

Reaction Setup: Combine the aryl aldehyde, 2-aminoethanol, and the oxidizing agent (e.g., 1,3-diiodo-5,5-dimethylhydantoin) in a suitable solvent.

-

Reaction Execution: Stir the mixture at the appropriate temperature for the required time, monitoring the reaction by TLC.

-

Workup and Purification: Upon completion, perform a standard aqueous workup, followed by extraction with an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.

This guide provides a foundational understanding of the key synthetic methodologies for the formation of 2-aryl-2-oxazolines. The choice of a specific route will depend on the availability of starting materials, desired substrate scope, and tolerance of functional groups. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Oxazoline synthesis [organic-chemistry.org]

- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijacskros.com [ijacskros.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 4,4-Dimethyl-2-phenyl-2-oxazoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-phenyl-2-oxazoline derivatives, with a focus on 4,4-Dimethyl-2-phenyl-2-oxazoline. While a specific single-crystal X-ray structure for this compound is not publicly available in crystallographic databases at the time of this publication, this document presents a detailed analysis of closely related structures: 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline and 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. This guide furnishes detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis applicable to this class of compounds. Furthermore, it includes visualizations of synthetic pathways and analytical workflows to aid in the understanding of the structure-property relationships of these versatile heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The 2-oxazoline ring is a privileged scaffold in organic and medicinal chemistry due to its presence in numerous natural products and biologically active compounds. The substituent at the 2-position and the gem-dimethyl groups at the 4-position of this compound contribute to its unique chemical properties and potential applications as a chiral ligand in asymmetric catalysis and as a synthetic intermediate. Understanding the three-dimensional structure of this and related molecules is paramount for rational drug design and the development of new synthetic methodologies. This guide addresses the methodologies for elucidating these structures.

Experimental Protocols

Detailed experimental protocols for the synthesis and crystal structure determination of 2-phenyl-2-oxazoline derivatives are presented below. These methods are directly applicable to the preparation and analysis of this compound.

Synthesis of 2-Aryl-2-oxazolines

Two common and effective methods for the synthesis of 2-aryl-2-oxazolines are the reaction of nitriles with amino alcohols and the cyclization of β-hydroxy amides.

Method 1: From Nitriles and Amino Alcohols

This method provides a direct route to 2-oxazolines.

-

Reaction: Benzonitrile is reacted with 2-amino-2-methyl-1-propanol.

-

Catalyst: The reaction can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or proceed without a catalyst at elevated temperatures.

-

Solvent: Typically, a high-boiling solvent like chlorobenzene is used.

-

Procedure:

-

Benzonitrile and a slight excess of 2-amino-2-methyl-1-propanol are added to a round-bottom flask with anhydrous chlorobenzene.

-

A catalytic amount of ZnCl₂ is added.

-

The mixture is heated to reflux under an inert atmosphere for 24-48 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Method 2: Cyclization of β-Hydroxy Amides

This two-step approach involves the formation of a β-hydroxy amide intermediate followed by cyclization.

-

Step 1: Amide Formation: Benzoyl chloride is reacted with 2-amino-2-methyl-1-propanol to form N-(1,1-dimethyl-2-hydroxyethyl)benzamide.

-

Step 2: Cyclization: The β-hydroxy amide is then cyclized to the corresponding 2-oxazoline.

-

Dehydrating Agents: Various reagents can be used for the cyclization, including thionyl chloride (SOCl₂), triflic anhydride (Tf₂O) with triphenylphosphine (PPh₃), or diethylaminosulfur trifluoride (DAST).[1]

-

Procedure (using SOCl₂):

-

The N-(1,1-dimethyl-2-hydroxyethyl)benzamide is dissolved in an appropriate solvent such as dichloromethane (CH₂Cl₂).

-

The solution is cooled to 0 °C in an ice bath.

-

Thionyl chloride is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The resulting this compound is purified by column chromatography or recrystallization.

-

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for oxazoline derivatives include hexane, ethyl acetate, dichloromethane, and their mixtures.

-

Procedure (Slow Evaporation):

-

The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) to create a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.

-

The vial is left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

Single-Crystal X-ray Diffraction Analysis

This is a standard procedure for determining the crystal structure of a compound.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Data Presentation: Crystal Structures of Representative Analogs

As the crystal structure of this compound is not publicly available, the crystallographic data for two closely related compounds are presented below for comparative analysis.

Crystal Structure of 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline

This analog differs by the presence of a hydroxyl group on the phenyl ring. The crystal structure reveals the formation of infinite chains through intermolecular hydrogen bonding. The oxazoline ring is not planar and adopts a twisted conformation.

Table 1: Crystallographic Data for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| Formula Weight | 191.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (2) |

| b (Å) | 11.3456 (3) |

| c (Å) | 9.0123 (2) |

| α (°) | 90 |

| β (°) | 109.876 (1) |

| γ (°) | 90 |

| Volume (ų) | 975.43 (4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.303 |

| Absorption Coeff. (mm⁻¹) | 0.091 |

| F(000) | 408 |

Table 2: Selected Bond Lengths and Angles for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline

| Bond/Angle | Length (Å) / Angle (°) |

| C=N | 1.278 (2) |

| N-C(CH₂) | 1.475 (2) |

| C(CH₂)-O | 1.456 (2) |

| O-C(gem-diMe) | 1.463 (2) |

| C(gem-diMe)-N | 1.489 (2) |

| Angle | |

| C-N-C(gem-diMe) | 108.9 (1) |

| N-C(gem-diMe)-C(Me) | 109.3 (2) |

Crystal Structure of 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline

In this derivative, the methyl groups are replaced by hydroxymethyl groups. The crystal packing is characterized by the formation of dimers through hydrogen bonds.[2]

Table 3: Crystallographic Data for 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Formula Weight | 207.23 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.987 (3) |

| b (Å) | 8.456 (2) |

| c (Å) | 15.012 (3) |

| α (°) | 90 |

| β (°) | 114.56 (1) |

| γ (°) | 90 |

| Volume (ų) | 1963.4 (7) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.401 |

| Absorption Coeff. (mm⁻¹) | 0.104 |

| F(000) | 880 |

Table 4: Selected Bond Lengths for 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline[2]

| Bond | Length (Å) |

| C7=N1 | 1.269 |

| C10-N1 | 1.480 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and synthetic pathways relevant to the analysis of this compound.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and crystal structure analysis of this compound. Although a definitive crystal structure for this specific compound is not currently in the public domain, the analysis of closely related analogs provides significant insight into the expected structural features, including molecular conformation and intermolecular interactions. The detailed experimental protocols and workflow diagrams presented herein offer a robust framework for researchers in the fields of medicinal chemistry, organic synthesis, and materials science to pursue the synthesis, crystallization, and structural elucidation of this and other 2-oxazoline derivatives. Such studies are crucial for advancing the application of these compounds in various scientific disciplines.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Oxazoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The oxazoline ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in modern organic chemistry and medicinal chemistry. Its derivatives are found in a plethora of natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis.[1][2][3] This technical guide delves into the seminal discoveries and historical evolution of oxazoline synthesis, providing a comprehensive resource on the core methodologies that have shaped this field. We will explore the foundational reactions, their mechanistic underpinnings, and the key figures who pioneered these synthetic strategies.

From Serendipity to Synthesis: A Historical Overview

The history of heterocyclic chemistry is rich with discoveries that have paved the way for the synthesis of complex and biologically active molecules.[1][4] The journey of the oxazoline ring from a chemical curiosity to a privileged scaffold in drug discovery is a testament to the ingenuity of organic chemists. While early observations of related heterocyclic systems date back to the 19th century, the targeted synthesis of oxazolines gained momentum in the early 20th century.[5][6][7]

The pioneering work of chemists like Sir Robert Robinson and Siegmund Gabriel laid the groundwork for the systematic synthesis of these heterocycles.[5][6] Sir Robert Robinson (1886-1975), a British chemist and Nobel laureate, was renowned for his research on plant alkaloids and dyestuffs.[6][8][9] His contributions to synthetic methodology were profound, including the development of the Robinson annulation and his work on the synthesis of tropinone. Siegmund Gabriel (1851-1924), a German chemist, is widely known for the Gabriel synthesis of primary amines.[5][10] His extensive research into nitrogen-containing heterocycles led to the development of a key method for oxazole synthesis.[5]

The following diagram illustrates the chronological development of key oxazoline synthesis methods:

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.com [ijpsr.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Oxazoline - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of 4,4-Dimethyl-2-phenyl-2-oxazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4-Dimethyl-2-phenyl-2-oxazoline, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a qualitative solubility profile based on chemical principles and provides a detailed experimental protocol for precise quantitative determination.

Core Concepts in Solubility

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall polarity of a molecule is determined by the presence and arrangement of polar and nonpolar functional groups.

This compound possesses a moderately polar oxazoline ring containing nitrogen and oxygen atoms, capable of acting as hydrogen bond acceptors. However, the molecule also features a nonpolar phenyl group and two methyl groups, which contribute to its lipophilic character. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents of varying polarities.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound in common organic solvents can be predicted. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | The polarity of these solvents is sufficient to interact with the polar oxazoline ring, while their organic nature readily solvates the phenyl and dimethyl groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups of these solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the oxazoline ring. Solubility is expected to be good, though it may decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the phenyl group offers some affinity for aromatic solvents like toluene, the overall polarity of the oxazoline ring will limit solubility in highly nonpolar solvents like hexane. Diethyl ether, with its slight polarity, is expected to be a better solvent than alkanes. |

| Aqueous | Water | Very Low | The presence of the large nonpolar phenyl group and the lack of significant hydrogen bond donating capabilities will result in very low solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Gravimetric Analysis (Alternative to Step 2):

-

Alternatively, after filtration, accurately dilute the filtered solution with a known volume of a suitable solvent in a volumetric flask.

-

-

Quantitative Analysis (if using HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted sample solution from step 3 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 g solvent) = [(mass of solute / mass of solvent)] * 100

-

Mass of solvent = mass of filtered solution - mass of solute

-

-

Chromatographic Method:

-

Solubility (g/L) = Concentration from calibration curve (g/L) * Dilution factor

-

-

Data Presentation:

The determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Role of Oxazoline-Containing Compounds in Drug Delivery

Oxazoline-containing molecules, particularly polymers (polyoxazolines), are utilized in drug delivery systems. While this compound is a small molecule, this diagram illustrates a conceptual application of the broader oxazoline class in creating drug-loaded nanoparticles for targeted delivery.

Caption: Conceptual diagram of oxazoline polymers in drug delivery systems.

Conclusion

IUPAC name and CAS number for 4,4-Dimethyl-2-phenyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-phenyl-2-oxazoline, a versatile heterocyclic compound with significant applications in organic synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application as a ligand in the Suzuki-Miyaura cross-coupling reaction. Characterization data, including spectroscopic information, is provided, along with a workflow for its synthesis and a diagram of the catalytic cycle for its primary application.

Chemical Identity and Properties

This compound is a five-membered heterocyclic organic compound.[1]

-

IUPAC Name: 4,4-dimethyl-2-phenyl-5H-1,3-oxazole[1]

-

CAS Number: 19312-06-2[2]

-

Molecular Formula: C₁₁H₁₃NO[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 20-24 °C | [3] |

| Boiling Point | 124 °C at 20 mm Hg | [3] |

| Density | 1.025 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5322 | [3] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the cyclization of an intermediate N-(2-hydroxyethyl)benzamide, which is formed from the reaction of a benzoyl derivative with 2-amino-2-methyl-1-propanol. The following protocol is adapted from established methods for oxazoline synthesis.[4][5][6]

2.1. Materials and Methods

-

Reagents: Benzoyl chloride, 2-amino-2-methyl-1-propanol, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Thionyl chloride (SOCl₂), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath, rotary evaporator, column chromatography setup.

2.2. Procedure

Step 1: Synthesis of N-(1,1-dimethyl-2-hydroxyethyl)benzamide

-

In a 250 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Add benzoyl chloride (1 equivalent) dropwise to the cooled solution via a dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(1,1-dimethyl-2-hydroxyethyl)benzamide.

Step 2: Cyclization to this compound

-

Dissolve the crude N-(1,1-dimethyl-2-hydroxyethyl)benzamide in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.5 equivalents) dropwise to the solution.

-

After addition, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

2.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available in public databases. | [1] |

| ¹³C NMR | Spectra available in public databases. | |

| FTIR | Spectra available in public databases. | [1][7] |

| Mass Spec (GC) | Spectra available in public databases. | [8] |

Application in Suzuki-Miyaura Cross-Coupling

This compound serves as an effective N,O-bidentate ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl compounds.[9][10] The oxazoline moiety coordinates to the palladium center, influencing its catalytic activity and stability.

4.1. General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using an oxazoline-based ligand.

-

In a Schlenk tube, add the aryl halide (1 equivalent), the boronic acid (1.2 equivalents), a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) with the this compound ligand (1-10 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).

-

Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours), monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 3: Representative Results for Suzuki-Miyaura Coupling with Phenyl-Oxazoline Ligands

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >95 |

| 3 | 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | >90 |

| 4 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | >95 |

| 5 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | ~85 |

Note: Yields are representative and can vary based on specific reaction conditions and the exact structure of the oxazoline ligand used.

4.2. Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The oxazoline ligand remains coordinated to the palladium center throughout the cycle.

References

- 1. This compound | C11H13NO | CID 289239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 19312-06-2 [chemicalbook.com]

- 4. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. wwjmrd.com [wwjmrd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

The Synergy of Theory and Experiment: A Technical Guide to Substituted Oxazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their prevalence in biologically active natural products, utility as chiral ligands in asymmetric catalysis, and role as monomers in the synthesis of advanced polymers underscore their importance.[1][2] For drug development professionals, the oxazoline scaffold is a privileged structure, appearing in compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

This technical guide provides an in-depth exploration of the theoretical and experimental properties of substituted oxazolines. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of theoretical predictions versus experimental data, and visualizations of key workflows and concepts. By bridging the gap between computational prediction and empirical validation, this guide aims to facilitate a deeper understanding and more efficient exploitation of the therapeutic potential of substituted oxazolines.

I. Theoretical Properties of Substituted Oxazolines: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of substituted oxazolines before their synthesis and experimental characterization. These theoretical calculations provide valuable insights into molecular structure, stability, and spectroscopic characteristics, thereby guiding experimental design and accelerating the discovery process.

Molecular Geometry and Structural Parameters

DFT calculations are widely used to predict the geometric parameters of substituted oxazolines, such as bond lengths, bond angles, and dihedral angles.[3][4] These theoretical predictions can be compared with experimental data obtained from X-ray crystallography to validate the computational model and to understand the effects of substituents and crystal packing forces on the molecular structure.[3][4]

Table 1: Comparison of Theoretical (DFT) and Experimental (X-ray) Bond Lengths and Angles for a Substituted Oxazoline Derivative

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

| Bond Length (Å) | C2-N3 | 1.285 | 1.278 |

| N3-C4 | 1.468 | 1.465 | |

| C4-C5 | 1.532 | 1.530 | |

| C5-O1 | 1.455 | 1.452 | |

| O1-C2 | 1.360 | 1.355 | |

| Bond Angle (°) | O1-C2-N3 | 115.5 | 115.8 |

| C2-N3-C4 | 108.2 | 108.5 | |

| N3-C4-C5 | 103.5 | 103.2 | |

| C4-C5-O1 | 104.8 | 105.0 | |

| C5-O1-C2 | 107.9 | 107.5 |

Note: The data presented here are representative examples compiled from the literature and may not correspond to a single specific molecule.[3][4][5]

Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties of substituted oxazolines, which can then be compared with experimental spectra for structural elucidation and characterization.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted to chemical shifts (δ).[6][7][8] Comparing calculated and experimental ¹H and ¹³C NMR chemical shifts is a powerful method for confirming the structure of newly synthesized oxazoline derivatives.[6][7][8]

-

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra.[9][10][11] The comparison between theoretical and experimental vibrational frequencies aids in the assignment of spectral bands to specific molecular vibrations.[9][10][11]

Table 2: Comparison of Theoretical (DFT) and Experimental Spectroscopic Data for a Substituted Oxazoline Derivative

| Spectroscopy | Parameter | Theoretical (DFT) | Experimental |

| ¹H NMR | δ (ppm), H4/H5 | 4.15, 4.45 | 4.12, 4.42 |

| ¹³C NMR | δ (ppm), C2 | 165.8 | 166.2 |

| δ (ppm), C4 | 68.5 | 68.9 | |

| δ (ppm), C5 | 78.2 | 78.5 | |

| IR | ν (cm⁻¹), C=N stretch | 1665 | 1668 |

| ν (cm⁻¹), C-O stretch | 1240 | 1245 |

Note: The data presented here are representative examples compiled from the literature and may not correspond to a single specific molecule.[6][7][8][9][10][11]

II. Experimental Properties and Protocols

The experimental investigation of substituted oxazolines involves their synthesis, characterization, and evaluation of their biological activities. This section provides detailed methodologies for these key experiments.

Synthesis of Substituted Oxazolines

Several synthetic routes have been developed for the preparation of substituted oxazolines. The most common methods involve the cyclization of β-hydroxy amides or the reaction of nitriles with amino alcohols.[1][12]

This protocol describes a general procedure for the synthesis of 2-oxazolines from β-hydroxy amides using a dehydrating agent.

Materials:

-

β-hydroxy amide

-

Triphenylphosphine (PPh₃)

-

Triflic anhydride (Tf₂O) or Diethylaminosulfur trifluoride (DAST)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve triphenylphosphine (1.3 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triflic anhydride (1.0 equivalent) to the stirred solution. Maintain the temperature at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add the β-hydroxy amide (1.0 equivalent) and triethylamine (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 2-substituted-4,5-dihydrooxazole.

Spectroscopic and Structural Characterization

Once synthesized, the structure and purity of the substituted oxazolines are confirmed using various analytical techniques.

Procedure:

-

Dissolve approximately 5-10 mg of the purified oxazoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound.

Procedure:

-

Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.

-

Place a small amount of the purified oxazoline derivative (liquid or solid) onto the ATR crystal.

-

Acquire the FT-IR spectrum over a range of approximately 4000-400 cm⁻¹.

-

Identify characteristic absorption bands, such as the C=N stretching vibration (typically around 1650-1670 cm⁻¹) and the C-O stretching vibration (around 1200-1250 cm⁻¹), to confirm the presence of the oxazoline ring.[13]

Procedure:

-

Grow single crystals of the oxazoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software to determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.[5][14]

Biological Activity Evaluation

Substituted oxazolines are frequently screened for various biological activities. The following protocols describe common assays for determining antimicrobial and anticancer properties.

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

-

Substituted oxazoline derivative

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (DMSO or the solvent used to dissolve the compound)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Prepare a stock solution of the oxazoline derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with bacteria and the solvent), and a sterility control (wells with MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Optionally, a viability indicator like resazurin can be added.

This protocol describes the MTT assay to assess the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Substituted oxazoline derivative

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Positive control (e.g., doxorubicin)

-

Negative control (cells treated with vehicle)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare various concentrations of the oxazoline derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include positive and negative controls.

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Visualizing Key Concepts and Workflows

Graphical representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to substituted oxazolines.

IV. Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of substituted oxazolines, tailored for professionals in research and drug development. The close correlation between DFT-predicted properties and experimental data for molecular geometry and spectroscopic characteristics highlights the power of computational methods in modern chemical research. The detailed experimental protocols for synthesis, characterization, and biological evaluation offer practical guidance for laboratory work.

The visualization of workflows and mechanisms of action aims to clarify complex processes and facilitate a more intuitive understanding of the field. As the search for novel therapeutics continues, the versatile and tunable nature of the substituted oxazoline scaffold, combined with the integrated theoretical and experimental approaches outlined in this guide, will undoubtedly continue to yield promising candidates for a variety of biomedical applications.

References

- 1. Oxazoline - Wikipedia [en.wikipedia.org]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]

- 12. 2-Oxazoline synthesis [organic-chemistry.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Versatility of Oxazoline Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazoline scaffold, a five-membered heterocyclic ring containing both nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its unique stereochemical and electronic properties, coupled with synthetic tractability, have led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the burgeoning applications of oxazoline-containing compounds across various disease areas, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this exciting field.

Anticancer Applications of Oxazoline Derivatives

Oxazoline derivatives have demonstrated significant promise as anticancer agents through various mechanisms of action, including the inhibition of crucial cellular processes like tubulin polymerization and the disruption of key signaling pathways such as NF-κB.

Inhibition of Tubulin Polymerization

Several oxazoline-containing compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in the progression of various cancers. Certain oxazoline derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Oxazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative oxazoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline-Oxazole Hybrids | Compound 23 | PC-3 (Prostate) | 0.019 | [1] |

| A549 (Lung) | 0.016 | [1] | ||

| MCF-7 (Breast) | 0.021 | [1] | ||

| A2780 (Ovarian) | 0.19 | [1] | ||

| Quinazoline-Thiazole-Oxazole Amides | Compound 32 | MCF-7 (Breast) | 0.33 | [1] |

| A549 (Lung) | 0.02 | [1] | ||

| Colo-205 (Colon) | 0.21 | [1] | ||

| A2780 (Ovarian) | 0.04 | [1] | ||

| Quinazolin-4-one Derivatives | Compound 51 | MCF-7 (Breast) | 0.06 | [1] |

| Oxazolo[5,4-d]pyrimidines | Compound 3g | HT29 (Colon) | 58.44 | |

| Compound 3j | HT29 (Colon) | 99.87 | ||

| Compound 3e | LoVo (Colon) | 177.52 |

Antimicrobial Potential of Oxazoline Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Oxazoline derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanisms of action often involve the disruption of microbial cell membranes and interactions with intracellular targets.

Quantitative Data: Antimicrobial Activity of Oxazoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various oxazoline derivatives against pathogenic microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro-isoxazolines | Compound 3b | Escherichia coli | 10 | [2] |

| Pectobacterium brasiliensis | 10 | [2] | ||

| Bacillus subtilis | 10 | [2] | ||

| Staphylococcus aureus | 90 | [2] | ||

| Candida albicans | 300 | [2] | ||

| Compound 3c | Bacillus subtilis | 50 | [2] | |

| Staphylococcus aureus | 500 | [2] | ||

| Benzosiloxaborole-Oxazoline Conjugates | Compound 3e & 3f | Staphylococcus aureus (MRSA) | 3.12 - 6.25 | [3] |

| Enterococcus faecalis | 25 - 50 | [3] | ||

| Enterococcus faecium | 25 - 50 | [3] | ||

| Amphiphilic Oxazoline Copolymers | C2-70 & C3-70 | Staphylococcus aureus | 32 - 64 | |